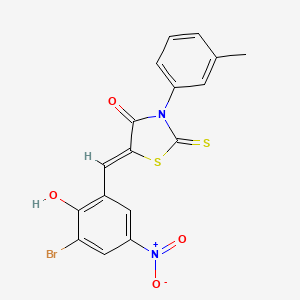![molecular formula C16H16ClNOS B5201995 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide, also known as CMPT, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can increase the acetylation of histones, leading to the activation of certain genes. This mechanism of action has been shown to be effective in various cellular and animal models.
Biochemical and physiological effects:
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and memory in animal models, suggesting its potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in lab experiments is its high potency and specificity for HDAC inhibition. This allows for precise control over gene expression and regulation. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide is its potential toxicity, which can vary depending on the cell type and concentration used. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are several future directions for the use of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. By targeting specific HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide could potentially lead to the discovery of new therapeutic targets and improve the efficacy of existing treatments. Another direction is in the study of epigenetic regulation and its role in various biological processes. 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can be used as a tool to study the function of specific HDACs and their effects on gene expression and regulation. Finally, the development of new analogs of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide with improved potency and specificity could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of an acid catalyst. The resulting product is then converted into the amide form by reacting with propanoyl chloride. The final product is purified by recrystallization to obtain 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and regulation. By inhibiting HDACs, 2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide can alter the expression of genes and potentially lead to the discovery of new therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-7-14(8-4-11)18-16(19)12(2)20-15-9-5-13(17)6-10-15/h3-10,12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYBBPNGCMTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)